molecular formula C22H21NO8 B2847904 ethyl 7-(carbamoylmethoxy)-3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxylate CAS No. 610764-37-9

ethyl 7-(carbamoylmethoxy)-3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B2847904
CAS No.: 610764-37-9
M. Wt: 427.409
InChI Key: CTJBWZADKOUDOA-UHFFFAOYSA-N
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Description

Ethyl 7-(2-amino-2-oxoethoxy)-3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxylate is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, with its unique structural features, holds promise in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-(carbamoylmethoxy)-3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the chromene core: This can be achieved through the condensation of a suitable phenol derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the amino-oxoethoxy group: This step involves the reaction of the chromene intermediate with an appropriate amino acid derivative, such as glycine, under controlled conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(2-amino-2-oxoethoxy)-3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methoxy groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 7-(carbamoylmethoxy)-3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Modulation of receptor activity, leading to altered cellular responses.

    Pathways: Interference with signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 7-(2-amino-2-oxoethoxy)-3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxylate: shares structural similarities with other chromene derivatives such as:

Uniqueness

The unique combination of functional groups in ethyl 7-(carbamoylmethoxy)-3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxylate imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 7-(2-amino-2-oxoethoxy)-3-(3,4-dimethoxyphenyl)-4-oxochromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO8/c1-4-29-22(26)21-19(12-5-8-15(27-2)17(9-12)28-3)20(25)14-7-6-13(10-16(14)31-21)30-11-18(23)24/h5-10H,4,11H2,1-3H3,(H2,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJBWZADKOUDOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)N)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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